Bisphenol P-d16
Description
Bisphenol P-d16 (BPP-d16) is a deuterated analog of Bisphenol P (BPP), a bisphenol compound structurally related to Bisphenol A (BPA). Deuterated compounds like BPP-d16 are primarily used as internal standards in analytical chemistry to improve the accuracy of mass spectrometry-based quantification, particularly in complex matrices such as biological or environmental samples . BPP’s specific bridging group remains undefined in the literature but likely differs from BPA (propane bridge), BPF (methylene bridge), or BPS (sulfone bridge) .
Properties
Molecular Formula |
C₂₄H₁₀D₁₆O₂ |
|---|---|
Molecular Weight |
362.56 |
Synonyms |
1,4-Bis(1-(4-hydroxyphenyl)-1-methylethyl)benzene-d16; 1,4-Bis(4-hydroxycumyl)benzene-d16; 1,4-Bis(p-hydroxycumyl)benzene-d16; 1,4-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene-d16; 1,4-Bis[α-methyl-α-(4-hydroxyphenyl)ethyl]benzene-d16; 4,4’-(p-Phenylened |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bisphenol Compounds
Structural and Functional Similarities
Bisphenols share a common structural motif but vary in their bridging groups, which influence their chemical stability, bioavailability, and toxicity. Key analogs include:
| Compound | Bridging Group | Key Applications |
|---|---|---|
| BPA | Propane | Plastics, epoxy resins |
| BPF | Methylene | "BPA-free" products |
| BPS | Sulfone | Thermal paper, plastics |
| BPAF | Hexafluoropropane | High-performance polymers |
| BPP (P-d16) | Undefined (inferred) | Analytical standards |
Deuterated forms like BPP-d16 are non-reactive and used exclusively for trace analysis .
Endocrine-Disrupting Activities
Bisphenols exhibit estrogenic and anti-androgenic activities by binding to estrogen receptors (ERα/ERβ) or antagonizing androgen receptors (AR). Key findings:
- BPA, BPAF, BPF : Induce feminizing effects in chicken embryos, including ovarian-like cortical thickening and ovotestis formation at 210 nmol/g egg doses .
- BPS : Increases embryonic mortality (up to 24%) and gallbladder weight in avian models, suggesting hepatobiliary toxicity .
- BPP: Limited data, but a microalgae study ranked its toxicity (14-day EC50) lower than BPA for Chlorella vulgaris (BPP EC50 > BPA) but higher for Desmodesmus armatus (BPP EC50 < BPA), indicating species-specific effects .
Environmental and Health Impacts
Toxicity in Aquatic Ecosystems:
- Microalgae : BPAF and BPF show higher toxicity than BPA, while BPP’s effects vary by species .
- Fish : BPA analogs disrupt reproduction and oxidative stress pathways similarly to BPA, with BPF and BPS showing comparable potency .
Human Exposure:
- Regulatory Gaps : BPA alternatives (BPS, BPF, BPAF) are increasingly detected in human urine but remain underregulated despite evidence of endocrine disruption .
- Adverse Outcomes : Epidemiological studies link BPS and BPF to obesity, thyroid dysfunction, and developmental disorders, mirroring BPA’s health risks .
Analytical Challenges
- Adsorption Loss: Bisphenols adsorb to syringe filters (e.g., nylon, PTFE), complicating quantification. BPP-d16’s deuterated structure mitigates this by serving as a recovery marker .
- Metabolism : BPA analogs like BPAF are poorly absorbed in avian models (<2% bioavailable) but still induce significant effects at low internal concentrations (2.1 nmol/g tissue) .
Q & A
Basic Research Questions
Q. How is Bisphenol P-d16 identified and quantified in environmental or biological matrices?
- Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and instrument variability. Calibration curves are constructed with known concentrations of the analyte and internal standard, ensuring linearity (R² > 0.99). Sample preparation often involves solid-phase extraction (SPE) with C18 cartridges, followed by derivatization if needed to enhance ionization efficiency . Validation parameters (e.g., limit of detection, recovery rates) must adhere to ISO/IEC 17025 standards.
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : To prevent contamination and ensure reproducibility:
- Store this compound in amber glass vials at -20°C to avoid photodegradation and thermal instability.
- Use solvent blanks and procedural controls during extraction to monitor background interference.
- Employ glassware instead of plastic to minimize leaching of non-deuterated analogs.
- Document batch-specific deuterium enrichment levels (e.g., ≥98% purity) to account for isotopic impurities in quantification .
Q. How do researchers validate the specificity of this compound in complex matrices?
- Methodological Answer : Specificity is validated via chromatographic separation (e.g., UPLC with a 1.7 µm C18 column) and monitoring multiple reaction transitions (MRMs) in MS/MS. Co-eluting isomers or metabolites are resolved by adjusting gradient elution parameters. Cross-validation with high-resolution mass spectrometry (HRMS) can confirm molecular ion clusters (e.g., m/z 315.2 → 298.1 for this compound vs. m/z 307.1 → 289.0 for Bisphenol P) .
Advanced Research Questions
Q. How can factorial design optimize solid-phase extraction (SPE) protocols for this compound recovery?
- Methodological Answer : A 2³ factorial design evaluates critical SPE parameters:
- Factors : pH of sample loading (5.0 vs. 7.0), solvent polarity (methanol vs. acetonitrile), and elution volume (2 mL vs. 5 mL).
- Response Variables : Recovery (%) and matrix effect (%).
- Analysis : ANOVA identifies significant factors (p < 0.05). For instance, acidic pH may improve retention of this compound on C18 phases, while larger elution volumes reduce carryover. Interaction effects (e.g., pH × solvent) are modeled to define optimal conditions .
Q. What experimental strategies address discrepancies in reported recovery rates of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Matrix Complexity : Biological samples (e.g., serum) require enzymatic hydrolysis to liberate conjugated analogs, whereas environmental water may need filtration to remove particulates.
- Ion Suppression : Use post-column infusion to map ion suppression zones and adjust chromatographic run times.
- Standardization : Cross-laboratory harmonization via inter-laboratory comparisons (e.g., ISO 13528) reduces methodological variability. Meta-analyses of recovery data can identify trends linked to extraction techniques (e.g., SPE vs. liquid-liquid extraction) .
Q. How can researchers integrate this compound into longitudinal studies assessing bisphenol bioaccumulation?
- Methodological Answer : Longitudinal designs require:
- Sampling Schedule : Stratified sampling across seasons to account for environmental degradation rates (e.g., hydrolysis half-life of this compound in sediment).
- Quality Control : Include batch-specific internal standards and spike-and-recovery tests every 50 samples.
- Data Normalization : Express concentrations relative to lipid content (for tissue samples) or organic carbon (for soil/sediment) to correct for heterogeneity .
Q. What frameworks guide hypothesis formulation for mechanistic studies involving this compound?
- Methodological Answer : The PICO framework structures hypotheses:
- Population : Model organisms (e.g., zebrafish embryos).
- Intervention : Exposure to this compound at environmentally relevant concentrations (e.g., 0.1–100 µg/L).
- Comparison : Non-deuterated Bisphenol P or negative controls.
- Outcome : Biomarkers of endocrine disruption (e.g., vitellogenin levels).
- FINER Criteria : Ensure hypotheses are feasible (e.g., detectable MRM transitions), novel (e.g., unexplored metabolite pathways), and ethically aligned with 3R principles (Replacement, Reduction, Refinement) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
